![molecular formula C18H19N5O2 B2765109 1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798672-91-9](/img/structure/B2765109.png)
1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O2 and its molecular weight is 337.383. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Structural Analysis
One area of research focuses on the synthetic methodologies and structural analysis of triazole derivatives. For instance, studies on the crystal structure of 5-Phenyl-[1, 2, 3] triazolo [1, 5-b] [1, 2, 4] triazine-3-carboxamide showcased rearrangements leading to its formation, highlighting the intricacies of triazole chemistry and its potential for creating compounds with novel properties (L'abbé et al., 2010).
Biological Evaluation of Triazole Derivatives
Research into the biological evaluation of triazole derivatives reveals their potential as therapeutic agents. For example, the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016) demonstrate the versatility of triazole compounds in medicinal chemistry, suggesting similar possibilities for the compound .
Heterocyclic Derivative Syntheses
The synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation showcases the chemical flexibility of triazole-containing compounds (Bacchi et al., 2005). This study underscores the compound's potential in the development of new chemical entities with significant applications.
Inhibition of Soluble Epoxide Hydrolase
Investigations into 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase (Thalji et al., 2013) highlight the therapeutic potential of triazole derivatives in modulating enzymatic pathways, pointing towards the possible pharmacological applications of the compound under discussion.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may potentially interact with enzymes or receptors involved in various biochemical pathways .
Pharmacokinetics
Therefore, its bioavailability, distribution within the body, metabolic transformations, and routes of excretion remain unknown .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information on its targets and mode of action, it’s difficult to predict how these factors would affect this compound .
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17(19-13-15-9-6-12-25-15)16-18(22-10-4-5-11-22)23(21-20-16)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GORYPYFOFAIINA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(1H-pyrrol-1-yl)-N-((tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazole-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.